molecular formula C13H15Cl2NO4S B1386163 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid CAS No. 885268-92-8

1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid

Cat. No. B1386163
CAS RN: 885268-92-8
M. Wt: 352.2 g/mol
InChI Key: NUUZGHWSDNRONM-UHFFFAOYSA-N
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Description

1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid, also known as DCSH, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine.

Scientific Research Applications

1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid has been shown to have potential applications in the field of medicine due to its ability to inhibit the activity of certain enzymes. Specifically, 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid has been studied for its potential to inhibit the activity of carbonic anhydrase, an enzyme that plays a role in the regulation of pH in the body. 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid has also been studied for its potential to inhibit the activity of bacterial enzymes, making it a potential candidate for the development of new antibiotics.

Mechanism of Action

1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid works by binding to the active site of carbonic anhydrase and inhibiting its activity. This results in a decrease in the production of bicarbonate ions, which are important for the regulation of pH in the body. Additionally, 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid has been shown to inhibit the activity of bacterial enzymes by binding to their active sites and preventing them from functioning properly.
Biochemical and Physiological Effects:
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid has been shown to have a variety of biochemical and physiological effects. Inhibition of carbonic anhydrase activity can result in a decrease in the production of bicarbonate ions, which can lead to a decrease in pH in the body. This can have a variety of effects on physiological processes, including the regulation of blood pH and the function of the respiratory system. Additionally, inhibition of bacterial enzymes can lead to a decrease in bacterial growth and the potential development of new antibiotics.

Advantages and Limitations for Lab Experiments

One advantage of using 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid in lab experiments is its ability to selectively inhibit the activity of certain enzymes. This can be useful for studying the function of these enzymes and their role in physiological processes. However, one limitation of using 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid is its potential toxicity and the need for careful handling and disposal of the compound.

Future Directions

There are a variety of future directions for research on 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid. One potential area of study is the development of new antibiotics based on the compound's ability to inhibit bacterial enzymes. Additionally, further research is needed to fully understand the potential physiological effects of 1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid and its role in regulating pH in the body. Finally, there is potential for the development of new drugs based on the compound's ability to selectively inhibit the activity of certain enzymes.

properties

IUPAC Name

1-[(2,6-dichlorophenyl)sulfonylamino]cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15Cl2NO4S/c14-9-5-4-6-10(15)11(9)21(19,20)16-13(12(17)18)7-2-1-3-8-13/h4-6,16H,1-3,7-8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUUZGHWSDNRONM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C(=O)O)NS(=O)(=O)C2=C(C=CC=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Reactant of Route 2
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Reactant of Route 3
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Reactant of Route 4
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Reactant of Route 5
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid
Reactant of Route 6
1-((2,6-Dichlorophenyl)sulfonamido)cyclohexane-1-carboxylic acid

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